(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

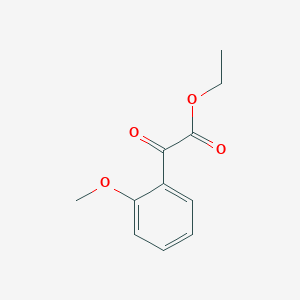

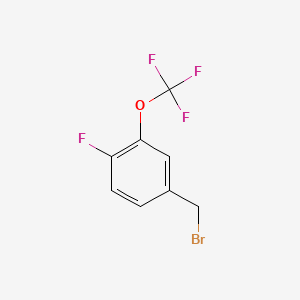

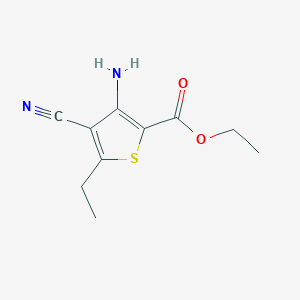

The InChI code for this compound is 1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) . This indicates the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl amino group.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not well-documented, boronic acids and their derivatives are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura cross-coupling reactions . Additionally, a study reports the catalytic protodeboronation of pinacol boronic esters, which could potentially be relevant .科学研究应用

Synthesis and Catalysis

The tert-butoxycarbonyl (Boc) group is crucial for the protection of amines in various synthetic pathways, making compounds like (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid valuable in chemical synthesis. For instance, it has been employed in the N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient, environmentally benign catalyst, offering a straightforward method for generating N-Boc-protected amino acids, which are resistant to racemization during peptide synthesis (Heydari et al., 2007). Similarly, tert-butoxycarbonyl chloride (BocCI) has been used to introduce the Boc group into hindered amino acids, highlighting its utility for large-scale preparations of Boc-amino acids (Vorbrüggen, 2008).

Advanced Synthesis

Rhodium-catalyzed N-tert-butoxycarbonyl (Boc) amination by directed C-H bond activation showcases an innovative application, facilitating the introduction of N-Boc protected amino groups into aromatic nuclei. This method has been extended to the synthesis of complex alkaloids, demonstrating the versatility and efficiency of Boc-protected intermediates in organic synthesis (Wippich et al., 2016).

Pharmaceutical Intermediates

The Boc group plays a pivotal role in the development of pharmaceuticals. A notable application includes its use in the synthesis of HIV protease inhibitors, where a key intermediate, N-1-(tert-butyloxycarbonyl)-N-2-[4-(pyridin-2-yl)benzylidene]hydrazone, was prepared via Pd-mediated coupling of boronic acid with 2-bromopyridine. This step is critical for producing compounds with potent antiviral activities, exemplifying the significance of Boc-protected intermediates in medicinal chemistry (Xu et al., 2002).

Protecting Group Strategies

Boc-protected N-carboxanhydrides of amino acids demonstrate the utility of Boc as a protecting group in peptide synthesis. The ability to undergo base-induced dimerization in aprotic media to form pyrrolidine analogs underlines the strategic use of Boc-protected intermediates in the synthesis of complex peptide structures (Leban & Colson, 1996).

属性

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-6-12-5-4-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDJGFRQZHXGDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572046 |

Source

|

| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid | |

CAS RN |

227473-82-7 |

Source

|

| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)